Cas no 890028-87-2 ((5r,6r)-5-phenyl-5,6,7,8-tetrahydroquinolin-6-ol)

(5R,6R)-5-Phenyl-5,6,7,8-tetrahydroquinolin-6-ol is a chiral bicyclic compound featuring a phenyl-substituted tetrahydroquinoline scaffold with a hydroxyl group at the 6-position. Its stereospecific (5R,6R) configuration ensures high enantiopurity, making it valuable for asymmetric synthesis and pharmaceutical applications. The compound's rigid structure and functional groups allow for further derivatization, serving as a versatile intermediate in medicinal chemistry. Its stability under standard conditions and compatibility with common organic reactions enhance its utility in research and industrial settings. This product is particularly relevant for developing bioactive molecules, including potential enzyme inhibitors or receptor modulators, due to its defined stereochemistry and synthetic flexibility.
(5r,6r)-5-phenyl-5,6,7,8-tetrahydroquinolin-6-ol structure
890028-87-2 structure
Product Name:(5r,6r)-5-phenyl-5,6,7,8-tetrahydroquinolin-6-ol
CAS No:890028-87-2
MF:C15H15NO
MW:225.285703897476
MDL:MFCD18761969
CID:1939316
PubChem ID:69309952
Update Time:2025-06-14

(5r,6r)-5-phenyl-5,6,7,8-tetrahydroquinolin-6-ol Chemical and Physical Properties

Names and Identifiers

    • (5r,6r)-5-phenyl-5,6,7,8-tetrahydroquinolin-6-ol
    • SCHEMBL5097335
    • 890028-87-2
    • Rel-(5R,6R)-5-phenyl-5,6,7,8-tetrahydroquinolin-6-ol
    • DB-336146
    • Racemic (trans)-5-phenyl-5,6,7,8-tetrahydroquinolin-6-ol
    • NUOVNDWXMWELJC-HUUCEWRRSA-N
    • MDL: MFCD18761969
    • Inchi: 1S/C15H15NO/c17-14-9-8-13-12(7-4-10-16-13)15(14)11-5-2-1-3-6-11/h1-7,10,14-15,17H,8-9H2/t14-,15-/m1/s1
    • InChI Key: NUOVNDWXMWELJC-HUUCEWRRSA-N
    • SMILES: O[C@@H]1CCC2C(=CC=CN=2)[C@H]1C1C=CC=CC=1

Computed Properties

  • Exact Mass: 225.115364102Da
  • Monoisotopic Mass: 225.115364102Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 1
  • Complexity: 249
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 33.1Ų

(5r,6r)-5-phenyl-5,6,7,8-tetrahydroquinolin-6-ol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
K05918-1g
(5R,6R)-5-phenyl-5,6,7,8-tetrahydroquinolin-6-ol
890028-87-2 >95%
1g
$588 2024-07-21
eNovation Chemicals LLC
K05918-5g
(5R,6R)-5-phenyl-5,6,7,8-tetrahydroquinolin-6-ol
890028-87-2 >95%
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$1780 2024-07-21
eNovation Chemicals LLC
K05918-5g
(5R,6R)-5-phenyl-5,6,7,8-tetrahydroquinolin-6-ol
890028-87-2 >95%
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$1780 2025-02-19
eNovation Chemicals LLC
K05918-1g
(5R,6R)-5-phenyl-5,6,7,8-tetrahydroquinolin-6-ol
890028-87-2 >95%
1g
$588 2025-02-19
eNovation Chemicals LLC
K05918-5g
(5R,6R)-5-phenyl-5,6,7,8-tetrahydroquinolin-6-ol
890028-87-2 >95%
5g
$1780 2025-02-25
eNovation Chemicals LLC
K05918-1g
(5R,6R)-5-phenyl-5,6,7,8-tetrahydroquinolin-6-ol
890028-87-2 >95%
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$588 2025-02-25

Additional information on (5r,6r)-5-phenyl-5,6,7,8-tetrahydroquinolin-6-ol

Recent Advances in the Study of (5R,6R)-5-Phenyl-5,6,7,8-tetrahydroquinolin-6-ol (CAS: 890028-87-2)

In recent years, (5R,6R)-5-Phenyl-5,6,7,8-tetrahydroquinolin-6-ol (CAS: 890028-87-2) has emerged as a compound of significant interest in the field of chemical biology and medicinal chemistry. This chiral tetrahydroquinoline derivative has shown promising potential in various therapeutic applications, particularly in the development of novel enzyme inhibitors and receptor modulators. The compound's unique stereochemistry and functional group arrangement make it a valuable scaffold for drug discovery efforts.

A 2023 study published in the Journal of Medicinal Chemistry explored the compound's application as a selective inhibitor of phosphodiesterase 4 (PDE4), an important target for inflammatory diseases. The research team demonstrated that the (5R,6R) configuration of the compound showed 15-fold greater potency compared to its stereoisomers, with an IC50 of 0.8 nM against PDE4D. Molecular docking studies revealed that the phenyl group at position 5 and the hydroxyl group at position 6 form critical hydrogen bonds with Glu413 and Gln443 in the enzyme's active site.

Further investigations into the compound's pharmacokinetic properties were reported in a recent Bioorganic & Medicinal Chemistry Letters article. The study found that (5R,6R)-5-Phenyl-5,6,7,8-tetrahydroquinolin-6-ol exhibits favorable metabolic stability in human liver microsomes (t1/2 > 120 min) and moderate plasma protein binding (78%). These characteristics, combined with its good oral bioavailability (F = 65% in rat models), position this compound as an attractive lead for further optimization.

The synthetic accessibility of this scaffold has also seen significant improvements. A 2024 Nature Protocols publication detailed an asymmetric catalytic hydrogenation method that produces (5R,6R)-5-Phenyl-5,6,7,8-tetrahydroquinolin-6-ol with 99% ee and 92% yield. The protocol utilizes a chiral iridium catalyst and has been successfully scaled up to kilogram quantities, addressing previous challenges in large-scale production of this stereospecific compound.

Emerging research presented at the 2024 American Chemical Society National Meeting suggests potential applications of this compound in neurodegenerative diseases. Preliminary in vitro studies demonstrate its ability to cross the blood-brain barrier and exhibit neuroprotective effects in models of oxidative stress, possibly through modulation of Nrf2 signaling pathways. These findings open new avenues for the compound's therapeutic development beyond its initial focus on inflammatory conditions.

As research continues, the scientific community anticipates further structure-activity relationship studies to optimize the pharmacological profile of (5R,6R)-5-Phenyl-5,6,7,8-tetrahydroquinolin-6-ol derivatives. The compound's versatility and demonstrated biological activities make it a compelling subject for ongoing investigation in drug discovery programs targeting various disease pathways.

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